molecular formula C15H22N2 B1374286 1-Benzyl-decahydroquinoxaline CAS No. 1351383-56-6

1-Benzyl-decahydroquinoxaline

Cat. No. B1374286
CAS RN: 1351383-56-6
M. Wt: 230.35 g/mol
InChI Key: VQTUQZIOKKIGLU-UHFFFAOYSA-N
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Description

1-Benzyl-decahydroquinoxaline is a chemical compound with the CAS Number: 1351383-56-6 . It has a molecular weight of 230.35 . The physical form of this compound is a powder .


Physical And Chemical Properties Analysis

1-Benzyl-decahydroquinoxaline is a powder that is stored at room temperature . Its molecular weight is 230.35 . No other specific physical or chemical properties were found in the search results.

Scientific Research Applications

Antioxidant Properties and Radical Reactions

  • Semiquinone Radicals and Antioxidant Behavior : Research by Valgimigli et al. (2008) focused on hydroquinones, which are natural antioxidants. Their study on semiquinone radicals derived from hydroquinones, including those similar to 1-benzyl-decahydroquinoxaline, highlights the variable antioxidant behavior due to reactions with molecular oxygen. This reaction, involving hydrogen atom abstraction, is crucial for understanding the antioxidant properties of such compounds (Valgimigli et al., 2008).

Organic Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolin-1-one and Tetrahydro-β-carbolin-1-one : Bois-choussy et al. (2001) describe the synthesis of N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, which bears relevance to 1-benzyl-decahydroquinoxaline. Their method highlights the role of benzyl compounds in organic synthesis and provides insights into the synthesis pathways relevant to 1-benzyl-decahydroquinoxaline (Bois-choussy et al., 2001).

  • Oxidation of NADH Analogue by Benzoquinone : Song et al. (2014) investigated the oxidation of N-benzyl-1,4-dihydronicotinamide (BNAH) by benzoquinone, which parallels the chemical behavior of 1-benzyl-decahydroquinoxaline. This study offers insights into redox pathways and is relevant for understanding the redox behavior of similar benzyl-containing compounds (Song et al., 2014).

  • Benzylation of Alcohols Using Pyridinium Salt : The work of Poon and Dudley (2006) on benzylation of alcohols is relevant for understanding the chemical reactivity of benzyl derivatives, including 1-benzyl-decahydroquinoxaline. This research contributes to the broader understanding of chemical synthesis involving benzyl groups (Poon & Dudley, 2006).

Catalysis and Reaction Mechanisms

  • Magnetic Nano-Fe3O4-Supported BNAH in Catalytic Reduction : Xu et al. (2012) explored the use of 1-benzyl-1,4-dihydronicotinamide (BNAH) supported on magnetic nanoparticles in the catalytic reduction of α,β-epoxy ketones. This study is significant for understanding the catalytic applications of benzyl derivatives and their potential in facilitating chemical reactions (Xu et al., 2012).

properties

IUPAC Name

4-benzyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-3,6-7,14-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUQZIOKKIGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351383-56-6
Record name 1-benzyl-decahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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